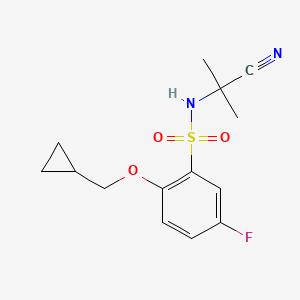![molecular formula C11H16FN3O2 B7631864 Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate](/img/structure/B7631864.png)
Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate, also known as MFAH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MFAH is a derivative of pyrimidine and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate is not fully understood. However, it has been proposed that Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate induces apoptosis in cancer cells by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides. Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has also been shown to interact with nucleic acids, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has also been shown to inhibit the growth of bacteria, including Escherichia coli and Staphylococcus aureus. In addition, Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has been shown to interact with nucleic acids, which may have implications for its potential use as a probe in biochemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate in lab experiments is its high purity and high yield. Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has also been shown to exhibit antitumor activity in various cancer cell lines, which makes it a promising candidate for further research. However, one limitation of using Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate in lab experiments is its potential toxicity, which may require careful handling and disposal.
Direcciones Futuras
There are several future directions for research on Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate. One direction is to further investigate its mechanism of action and its potential use as a therapeutic agent for cancer. Another direction is to explore its potential use as a probe for studying protein-nucleic acid interactions. Additionally, Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate could be used as a building block for the synthesis of novel materials with potential applications in drug delivery and tissue engineering.
Métodos De Síntesis
Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate can be synthesized using several methods, including the reaction of 5-fluoropyrimidine-2-amine with 6-bromohexanoic acid, followed by esterification with methanol. Another method involves the reaction of 5-fluoropyrimidine-2-amine with 6-chlorohexanoic acid, followed by esterification with methanol. These methods have been optimized to yield high purity and high yield of Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate.
Aplicaciones Científicas De Investigación
Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has been studied for its potential applications in various fields, including pharmacology, biochemistry, and biotechnology. In pharmacology, Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. In biochemistry, Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has been used as a probe to study the interaction between proteins and nucleic acids. In biotechnology, Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate has been used as a building block for the synthesis of novel materials with potential applications in drug delivery and tissue engineering.
Propiedades
IUPAC Name |
methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O2/c1-17-10(16)5-3-2-4-6-13-11-14-7-9(12)8-15-11/h7-8H,2-6H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMNXESOFIPVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCNC1=NC=C(C=N1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(Oxolan-3-ylmethoxy)piperidin-1-yl]methyl]phenol](/img/structure/B7631785.png)
![1-[(3-Fluoropyridin-2-yl)-methylamino]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B7631791.png)
![3-[(1-Methyl-3-pyridin-3-ylpyrazol-4-yl)methylamino]phenol](/img/structure/B7631793.png)

![4-[[2-(Methylsulfinylmethyl)anilino]methyl]phenol](/img/structure/B7631814.png)

![4-(7H-purin-6-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7631826.png)
![3-[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]amino]phenol](/img/structure/B7631833.png)
![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B7631848.png)
![6-(2-Methylpropylsulfanyl)pyrido[2,3-b]pyrazine](/img/structure/B7631856.png)

![4-(4-Methylsulfonylphenyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7631873.png)
![2-ethylsulfonyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B7631882.png)
![1-[2-(Cyclopropylmethoxy)-5-fluorophenyl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B7631888.png)